2-ethoxy-2-(oxan-4-yl)acetaldehyde
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Overview
Description
2-ethoxy-2-(oxan-4-yl)acetaldehyde is an organic compound with the molecular formula C8H14O3. It is a colorless to pale yellow liquid with a pleasant odor. This compound belongs to the family of aldehydes and is used in various scientific experiments due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-2-(oxan-4-yl)acetaldehyde typically involves the reaction of ethyl vinyl ether with 4-hydroxy-2-oxanone under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired aldehyde. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid, and the reaction is carried out at a temperature range of 0-5°C to control the rate of reaction and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-2-(oxan-4-yl)acetaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol at 0-5°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 2-ethoxy-2-(oxan-4-yl)acetic acid.
Reduction: 2-ethoxy-2-(oxan-4-yl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-ethoxy-2-(oxan-4-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of enzyme-catalyzed reactions involving aldehydes. It serves as a substrate for enzymes such as aldehyde dehydrogenase, providing insights into enzyme kinetics and mechanisms.
Medicine: Research is being conducted on the potential therapeutic applications of this compound derivatives. These derivatives are being explored for their antimicrobial and anticancer properties.
Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant odor. It is also used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-ethoxy-2-(oxan-4-yl)acetaldehyde involves its interaction with various molecular targets and pathways:
Aldehyde Dehydrogenase: The compound acts as a substrate for aldehyde dehydrogenase, an enzyme that catalyzes the oxidation of aldehydes to carboxylic acids. This reaction is crucial in the metabolism of aldehydes in biological systems.
Reactive Oxygen Species (ROS) Generation: The oxidation of this compound can lead to the generation of reactive oxygen species, which play a role in cellular signaling and stress responses.
Comparison with Similar Compounds
2-ethoxy-2-(oxan-4-yl)acetaldehyde can be compared with other similar compounds such as:
2-methoxy-2-(oxan-4-yl)acetaldehyde: This compound has a methoxy group instead of an ethoxy group. The presence of the methoxy group can lead to differences in reactivity and physical properties.
2-ethoxy-2-(oxan-4-yl)acetone: This compound has a ketone group instead of an aldehyde group. The ketone group is less reactive than the aldehyde group, leading to differences in the types of reactions it undergoes.
2-ethoxy-2-(oxan-4-yl)acetic acid: This compound has a carboxylic acid group instead of an aldehyde group. The carboxylic acid group is more acidic and can participate in different types of reactions compared to the aldehyde group.
The uniqueness of this compound lies in its combination of an ethoxy group and an oxan-4-yl ring, which imparts distinct chemical and physical properties that make it valuable in various scientific and industrial applications.
Properties
CAS No. |
1995208-34-8 |
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Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-ethoxy-2-(oxan-4-yl)acetaldehyde |
InChI |
InChI=1S/C9H16O3/c1-2-12-9(7-10)8-3-5-11-6-4-8/h7-9H,2-6H2,1H3 |
InChI Key |
GUEMPUWLPCPYNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C=O)C1CCOCC1 |
Purity |
95 |
Origin of Product |
United States |
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